3-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(3-chlorophenyl)propanamide
Overview
Description
3-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(3-chlorophenyl)propanamide is a synthetic organic compound that belongs to the class of benzoxazoles. Benzoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a bromine atom at the 6-position of the benzoxazole ring and a chlorophenyl group attached to the propanamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(3-chlorophenyl)propanamide typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative, such as 2-bromo-4-chlorobenzoic acid, under acidic or basic conditions.
Amidation: The final step involves the reaction of the brominated benzoxazole with 3-chlorophenylpropanoic acid or its derivatives to form the desired propanamide compound. This can be done using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzoxazole ring, potentially converting it to a hydroxyl group.
Substitution: The bromine and chlorine atoms in the compound make it susceptible to nucleophilic substitution reactions, where these halogens can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions to replace the halogens.
Major Products
Oxidation: Oxidized derivatives of the benzoxazole ring.
Reduction: Hydroxylated derivatives of the benzoxazole ring.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(3-chlorophenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(3-chlorophenyl)propanamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(3-chlorophenyl)propanamide: Similar structure but with a chlorine atom instead of bromine.
3-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-chlorophenyl)propanamide: Similar structure but with the chlorine atom at a different position on the phenyl ring.
Uniqueness
The presence of both bromine and chlorine atoms in 3-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(3-chlorophenyl)propanamide may confer unique chemical and biological properties, such as enhanced reactivity and specific interactions with biological targets, compared to its analogs.
Properties
IUPAC Name |
3-(6-bromo-2-oxo-1,3-benzoxazol-3-yl)-N-(3-chlorophenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrClN2O3/c17-10-4-5-13-14(8-10)23-16(22)20(13)7-6-15(21)19-12-3-1-2-11(18)9-12/h1-5,8-9H,6-7H2,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JITNMMJTGUMXHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CCN2C3=C(C=C(C=C3)Br)OC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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